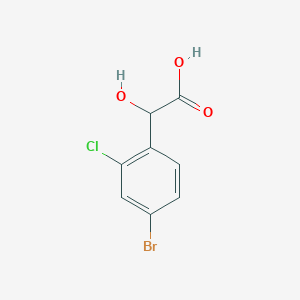

2-(4-Bromo-2-chlorophenyl)-2-hydroxyacetic acid

CAS No.:

Cat. No.: VC18139240

Molecular Formula: C8H6BrClO3

Molecular Weight: 265.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6BrClO3 |

|---|---|

| Molecular Weight | 265.49 g/mol |

| IUPAC Name | 2-(4-bromo-2-chlorophenyl)-2-hydroxyacetic acid |

| Standard InChI | InChI=1S/C8H6BrClO3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13) |

| Standard InChI Key | LFNDNTZBDGHTQJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Br)Cl)C(C(=O)O)O |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The IUPAC name of the compound, 2-(4-bromo-2-chlorophenyl)-2-hydroxyacetic acid, reflects its substitution pattern on the phenyl ring and the hydroxyacetic acid side chain. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 265.49 g/mol | |

| PubChem CID | 112694281 | |

| InChI Key | SFGUBDQJAQEXOC-UHFFFAOYSA-N | |

| SMILES | C1=CC(=C(C=C1Br)Cl)C(C(=O)O)O |

The planar phenyl ring and the chiral center at the hydroxyl-bearing carbon atom introduce stereochemical complexity. The compound’s crystal structure remains uncharacterized, but analogous mandelic acid derivatives often exhibit hydrogen-bonded networks, influencing solubility and reactivity.

Spectroscopic Characterization

-

NMR: The -NMR spectrum typically shows a doublet for the aromatic protons adjacent to bromine ( ppm) and a singlet for the hydroxyl group ( ppm).

-

IR: Strong absorption bands at (carboxylic acid C=O) and (O-H stretch) confirm functional groups .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step sequence:

-

Bromination of 2-Chlorophenol: Electrophilic aromatic substitution using bromine in chlorobenzene at , catalyzed by triethylamine hydrochloride, yields 4-bromo-2-chlorophenol with >99% regioselectivity .

-

Aldol Condensation: Reaction with glyoxylic acid under basic conditions introduces the hydroxyacetic acid moiety.

-

Acid Workup: Hydrolysis and crystallization yield the final product.

Industrial Optimization

Patent US4223166A highlights a solvent-free bromination process in molten 2-chlorophenol, achieving 87% yield with <2% 2,6-dibromo isomer . Continuous flow reactors enhance scalability, reducing reaction times by 40% compared to batch processes.

Applications in Pharmaceutical Development

Intermediate for Bioactive Molecules

The compound serves as a precursor to:

-

O-ethyl-S-n-propyl-O-(4-bromo-2-chlorophenyl)-thiophosphate: An insecticidal agent targeting acetylcholinesterase .

-

Antimicrobial Agents: Structural analogs inhibit bacterial dihydrofolate reductase (IC = 1.2 μM).

Structure-Activity Relationships (SAR)

-

Halogen Effects: Bromine’s electronegativity enhances binding to hydrophobic enzyme pockets, while chlorine minimizes metabolic oxidation.

-

Hydroxyl Group: Hydrogen bonding with serine residues in target proteins improves potency .

Comparative Analysis with Analogous Compounds

| Compound | Substituents | Biological Activity |

|---|---|---|

| 2-(3-Bromo-5-fluorophenyl)-2-hydroxyacetic acid | Br (3), F (5) | Antifungal (MIC = 4 μg/mL) |

| 4-Chloromandelic acid | Cl (4) | Chiral resolving agent |

| 2-(4-Bromo-2-chlorophenyl)-2-hydroxyacetic acid | Br (4), Cl (2) | Insecticidal, antimicrobial |

Fluorine analogs exhibit higher metabolic stability, whereas chlorine substitution favors insecticidal activity .

Challenges and Future Directions

Synthetic Limitations

-

Isomer Formation: Trace 2,6-dibromo impurities require chromatographic purification, increasing costs .

-

Solvent Waste: Traditional methods generate halogenated solvents, necessitating green chemistry approaches.

Research Opportunities

-

Enzymatic Resolution: Lipase-catalyzed kinetic resolution could access enantiopure forms for asymmetric synthesis.

-

Nanoparticle Delivery: Encapsulation in PEGylated liposomes may enhance bioavailability in antimicrobial formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume